

# Physical and chemical properties of 2,3-Quinolinedicarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3-Quinolinedicarboxylic acid

Cat. No.: B1215119

[Get Quote](#)

An In-depth Technical Guide on **2,3-Quinolinedicarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral analysis of **2,3-Quinolinedicarboxylic acid** (also known as acridinic acid). This compound serves as a crucial intermediate in the synthesis of various organic molecules, including herbicides and pharmaceuticals.[\[1\]](#)[\[2\]](#)

## Chemical Identity and Structure

- IUPAC Name: Quinoline-2,3-dicarboxylic acid[\[3\]](#)
- Synonyms: Acridic acid, 2,3-Quinoline dicarb[\[1\]](#)
- CAS Number: 643-38-9[\[1\]](#)[\[3\]](#)
- Molecular Formula: C<sub>11</sub>H<sub>7</sub>NO<sub>4</sub>[\[1\]](#)[\[3\]](#)
- Molecular Weight: 217.18 g/mol [\[1\]](#)[\[3\]](#)
- Chemical Structure:

SMILES: C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O[\[3\]](#)

## Physical and Chemical Properties

The physical and chemical properties of **2,3-Quinolinedicarboxylic acid** are summarized below. Data is compiled from various sources and predicted values where experimental data is unavailable.

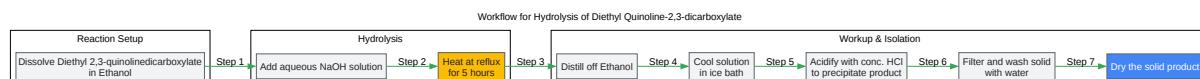
**Table 1: Physical Properties**

| Property      | Value                                       | Source                                  |
|---------------|---------------------------------------------|-----------------------------------------|
| Appearance    | Solid, Yellowish-white crystalline material | <a href="#">[1]</a> <a href="#">[4]</a> |
| Melting Point | 183 °C                                      | <a href="#">[1]</a>                     |
|               | 245 - 248 °C                                | <a href="#">[4]</a>                     |
|               | 271 - 277 °C                                | <a href="#">[5]</a>                     |
| Boiling Point | 423.7 ± 40.0 °C (Predicted)                 | <a href="#">[1]</a>                     |
| Density       | 1.531 ± 0.06 g/cm³ (Predicted)              | <a href="#">[1]</a>                     |
| Solubility    | Slightly soluble in water.                  | <a href="#">[4]</a>                     |

Note: The variation in reported melting points may be due to different crystalline forms, the presence of hydrates, or measurement conditions.

**Table 2: Chemical and Spectroscopic Properties**

| Property                  | Value                         | Source |
|---------------------------|-------------------------------|--------|
| pKa <sub>1</sub>          | ~2.5 (Predicted: 2.33 ± 0.30) | [1][4] |
| pKa <sub>2</sub>          | ~4.5                          | [4]    |
| Flash Point               | 210 °C                        | [1]    |
| Refractive Index          | 1.72 (Predicted)              | [1]    |
| Vapor Pressure            | 6.18E-08 mmHg at 25°C         | [1]    |
| XLogP3-AA                 | 1.6                           | [3]    |
| Hydrogen Bond Donor Count | 2                             | [3]    |


## Experimental Protocols

Several methods for the synthesis of **2,3-Quinolinedicarboxylic acid** have been reported. Below are detailed protocols derived from patented literature.

### Method 1: Hydrolysis of Diethyl Quinoline-2,3-dicarboxylate

This protocol involves the basic hydrolysis of the corresponding diethyl ester.

#### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis of **2,3-Quinolinedicarboxylic acid** via hydrolysis.

**Procedure:**

- A solution of diethyl 2,3-quinolinedicarboxylate (0.162 mol) is prepared in ethanol (150 mL).  
[6]
- A separate solution of sodium hydroxide (0.50 mol) in water (400 mL) is added to the ethanol solution.[6]
- The resulting mixture is heated under reflux for five hours.[6]
- Following the reflux period, ethanol is removed from the reaction mixture by distillation at atmospheric pressure.[6]
- The remaining aqueous solution is cooled in an ice bath.
- Concentrated hydrochloric acid is added dropwise to acidify the solution, causing the precipitation of the product.[5]
- The resulting thick mixture is filtered, and the collected solid is washed with water.[5][7]
- The final product, **2,3-quinolinedicarboxylic acid**, is dried, typically in a vacuum oven.[7]

## Method 2: Oxidation of 2-Methylquinoline-3-carboxylic Acid

This method utilizes an oxidation reaction to convert the methyl group at the 2-position into a carboxylic acid.

**Procedure:**

- Dissolve 2-methylquinoline-3-carboxylic acid (0.005 mol) in a mixture of 40 mL of water and 20 mL of 15% sodium hydroxide solution.[5]
- To this mixture, add nickel(II) chloride hexahydrate (0.001 mol).[5]
- While stirring, add a 5.25% sodium hypochlorite solution (20 mL in 30 mL of water) dropwise over a period of time.[5]

- Continue stirring the reaction mixture for approximately 14 hours.[5]
- Remove any solids by filtration.
- Acidify the filtrate to a pH of 2 using hydrochloric acid.[5]
- Concentrate the acidified solution in vacuo to induce precipitation of the product.[5]
- Filter the solution to collect the **2,3-quinolinedicarboxylic acid**.[5]

## Method 3: Synthesis from Aniline and Diethyl Dichlorosuccinate

This multi-step synthesis involves the formation of an anilinofumarate intermediate followed by cyclization using a Vilsmeier reagent.

Procedure:

- Preparation of Diethyl Anilinofumarate:
  - Add diethylamine dropwise to a stirred solution of diethyl dichlorosuccinate in toluene.[2]
  - Heat the mixture, then wash with water after cooling. Evaporate the toluene to yield a mixture containing diethyl diethylaminomaleate.[2]
  - React this mixture with aniline in a toluene solution containing acetic acid, heating at 80-85°C for 4 hours to produce diethyl anilinofumarate.[2]
- Preparation of Vilsmeier Reagent:
  - Add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to a solution of dimethylformamide (DMF) in toluene while maintaining a temperature of 20-30°C.[2]
- Cyclization:
  - Add the diethyl anilinofumarate solution dropwise to the Vilsmeier reagent, maintaining the temperature at 20-30°C.[2]

- Heat the resulting solution to reflux for 2 hours.[2]
- Cool the reaction and pour it into water to isolate the diethyl quinoline-2,3-dicarboxylate.[2]
- Hydrolysis:
  - Hydrolyze the resulting ester using the procedure described in Method 1 to obtain the final **2,3-Quinolinedicarboxylic acid**.[2]

## Biological Context and Applications

**2,3-Quinolinedicarboxylic acid** is a key building block in organic synthesis. Its primary application lies in its role as a precursor for more complex molecules.

- Herbicides: It is a known intermediate in the manufacturing of imidazolinone herbicides.[1][2] The diacid is converted into its anhydride, which then reacts with other reagents to form the final herbicidal compounds.[2][7]
- Pharmaceuticals: Quinoline derivatives synthesized from this acid are explored for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8][9] While **2,3-Quinolinedicarboxylic acid** itself is not typically the active agent, its scaffold is crucial for the development of these potentially therapeutic compounds.

It is important to distinguish **2,3-Quinolinedicarboxylic acid** from its pyridine analogue, Quinolinic acid (Pyridine-2,3-dicarboxylic acid). Quinolinic acid is a neuroactive metabolite in the kynurenine pathway, which metabolizes tryptophan, and acts as an NMDA receptor agonist. [10] **2,3-Quinolinedicarboxylic acid** does not share this specific biological role.

## Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation of **2,3-Quinolinedicarboxylic acid**.

- Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show characteristic absorptions:
  - A very broad O-H stretching band from approximately 2500 to 3300  $\text{cm}^{-1}$ .[11][12] This broadening is due to strong hydrogen bonding between the carboxylic acid dimers.[11][12]

- A sharp and intense C=O stretching band between 1710 and 1760 cm<sup>-1</sup>.[\[11\]](#) The exact position depends on whether the acid is in a monomeric or dimeric form, with the latter absorbing around 1710 cm<sup>-1</sup>.[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The acidic protons of the two carboxyl groups are expected to produce a broad singlet resonance far downfield, typically around 12 δ, though this can be concentration-dependent.[\[11\]](#) The aromatic protons on the quinoline ring system would appear in the aromatic region of the spectrum.
  - <sup>13</sup>C NMR: The carbon atoms of the carboxyl groups are expected to absorb in the range of 165 to 185 δ.[\[11\]](#)
- Mass Spectrometry (MS):
  - LC-MS data is available on PubChem, showing a precursor adduct [M-H]<sup>-</sup> at an m/z of 216.0302, which corresponds to the deprotonated molecule.[\[3\]](#) The fragmentation pattern provides further structural information.[\[3\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chembk.com](http://chembk.com) [chembk.com]
- 2. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 3. 2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline-2,3-dicarboxylic Acid: Properties, Uses, Safety Data, Supplier & Pricing Information – China Chemical Manufacturer [quinoline-thiophene.com]

- 5. US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Quinolinedicarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215119#physical-and-chemical-properties-of-2-3-quinolinedicarboxylic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)